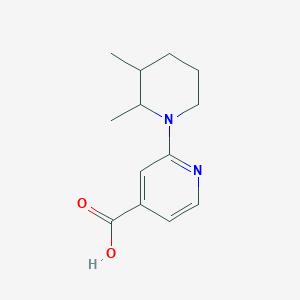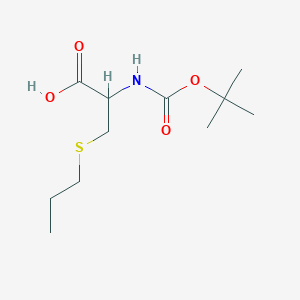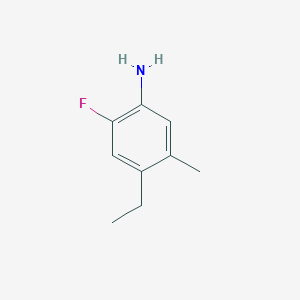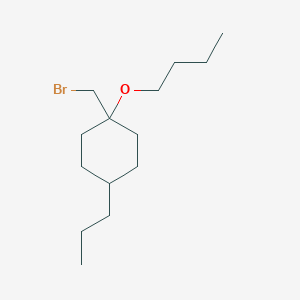![molecular formula C10H13NO B13489741 [1-(3-Aminophenyl)cyclopropyl]methanol](/img/structure/B13489741.png)
[1-(3-Aminophenyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Aminophenyl)cyclopropyl]methanol: is a cyclopropyl-containing compound with the molecular formula C10H13NO and a molecular weight of 163.2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of 3-nitrobenzyl chloride with cyclopropylmagnesium bromide to form the corresponding cyclopropyl derivative, which is then reduced to the amine using hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(3-Aminophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, such as cyclopropylamines, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogenation catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Cyclopropylamines
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(3-Aminophenyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique cyclopropyl group imparts rigidity and strain, making it valuable in the study of reaction mechanisms and molecular interactions.
Biology: Its structural features allow it to act as a probe for investigating biological pathways.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of [1-(3-Aminophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can induce strain and rigidity in the molecule, affecting its binding affinity and specificity. This interaction can modulate various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- [1-(4-Aminophenyl)cyclopropyl]methanol
- [1-(2-Aminophenyl)cyclopropyl]methanol
- [1-(3-Aminophenyl)cyclopropyl]ethanol
Comparison: Compared to its analogs, [1-(3-Aminophenyl)cyclopropyl]methanol exhibits unique properties due to the position of the amino group on the phenyl ring. This positional difference can influence its reactivity, binding affinity, and overall biological activity. The compound’s cyclopropyl group also contributes to its distinct chemical behavior, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
[1-(3-aminophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7,11H2 |
Clé InChI |
SCPGTXSWOPYILE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


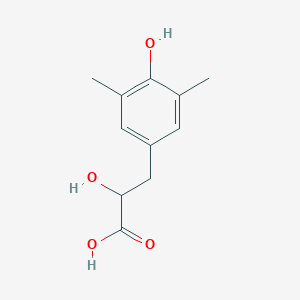

![(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13489673.png)
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13489680.png)

![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13489695.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole](/img/structure/B13489709.png)
![3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13489719.png)
